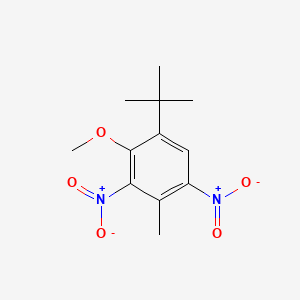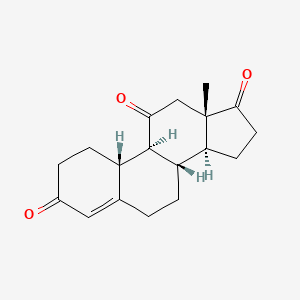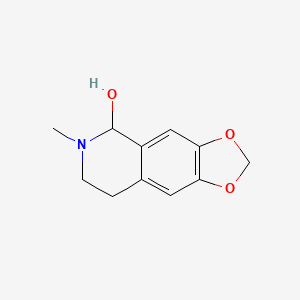
5-Bromo-4-chloro-3-indoxyl phosphate
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indoxyl phosphate: is a synthetic organic compound widely used as a chromogenic substrate for the detection of alkaline phosphatase activity. This compound is particularly valuable in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry. When hydrolyzed by alkaline phosphatase, it produces a blue dye, making it a useful tool for visualizing enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl phosphate typically involves the phosphorylation of 5-Bromo-4-chloro-3-indoxyl. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester. The process generally involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors, and the final product is purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Alkaline Phosphatase: This enzyme catalyzes the hydrolysis of this compound.
Nitro Blue Tetrazolium: Used in combination with this compound for colorimetric detection, forming an insoluble dark blue diformazan precipitate.
Major Products:
5-Bromo-4-chloro-3-indoxyl: Formed upon hydrolysis.
5,5′-Dibromo-4,4′-dichloro-indigo: Formed upon oxidation.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-chloro-3-indoxyl phosphate is used as a substrate in various biochemical assays to detect the presence and activity of alkaline phosphatase .
Biology: In molecular biology, it is employed in techniques such as Western blotting, Southern blotting, and Northern blotting to visualize the presence of specific proteins or nucleic acids .
Medicine: The compound is used in diagnostic assays to detect enzyme activity in clinical samples, aiding in the diagnosis of various diseases .
Industry: In the biotechnology industry, this compound is used in the production of diagnostic kits and research reagents .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl phosphate involves its hydrolysis by alkaline phosphatase to produce 5-Bromo-4-chloro-3-indoxyl. This intermediate is then oxidized to form a blue dye, 5,5′-dibromo-4,4′-dichloro-indigo. The molecular target of this compound is the enzyme alkaline phosphatase, which catalyzes the hydrolysis reaction .
Comparaison Avec Des Composés Similaires
5-Bromo-4-chloro-3-indoxyl: The hydrolyzed product of 5-Bromo-4-chloro-3-indoxyl phosphate.
Nitro Blue Tetrazolium: Often used in combination with this compound for colorimetric detection.
Uniqueness: this compound is unique due to its ability to produce a distinct blue dye upon hydrolysis and oxidation, making it a valuable tool for visualizing enzyme activity in various biochemical assays .
Propriétés
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXMUCSWCMTJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191744 | |
| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38404-93-2 | |
| Record name | 5-Bromo-4-chloro-3-indolyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38404-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038404932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-3-indoxyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-4-CHLORO-3-INDOLYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ64NZV99J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B1222998.png)
![(E)-3-[3-[(4-chlorobenzoyl)amino]phenyl]prop-2-enoic acid](/img/structure/B1222999.png)










![dibenzo[a,h]phenazine](/img/structure/B1223020.png)
![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)
